3-amino-5-(furan-2-yl)-2-methylthieno[2,3-d]pyrimidin-4(3H)-one
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Overview
Description
3-amino-5-(furan-2-yl)-2-methylthieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a thienopyrimidine core, which is known for its biological activity and versatility in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-5-(furan-2-yl)-2-methylthieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate thieno[2,3-d]pyrimidine intermediates under controlled conditions. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the scalability of the synthesis process would likely involve optimization of reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-amino-5-(furan-2-yl)-2-methylthieno[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups attached to the thienopyrimidine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction efficiency .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially enhanced biological activity .
Scientific Research Applications
3-amino-5-(furan-2-yl)-2-methylthieno[2,3-d]pyrimidin-4(3H)-one has been explored for various scientific research applications:
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Biology: It has shown potential in biological assays, particularly in the study of enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism by which 3-amino-5-(furan-2-yl)-2-methylthieno[2,3-d]pyrimidin-4(3H)-one exerts its effects involves interaction with specific molecular targets. For instance, its antitubercular activity is believed to be due to the inhibition of key enzymes involved in the biosynthesis of the bacterial cell wall. The compound may also interact with various receptors and proteins, modulating their activity and leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-d]pyrimidin-4(3H)-ones: These compounds share the same core structure but differ in the substituents attached to the core.
Furan-containing heterocycles: Compounds with furan rings exhibit similar reactivity and biological activity.
Uniqueness
3-amino-5-(furan-2-yl)-2-methylthieno[2,3-d]pyrimidin-4(3H)-one stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential in various applications make it a compound of significant interest .
Properties
CAS No. |
301688-22-2 |
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Molecular Formula |
C11H9N3O2S |
Molecular Weight |
247.28 g/mol |
IUPAC Name |
3-amino-5-(furan-2-yl)-2-methylthieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C11H9N3O2S/c1-6-13-10-9(11(15)14(6)12)7(5-17-10)8-3-2-4-16-8/h2-5H,12H2,1H3 |
InChI Key |
SUHVYKWQQDDZRK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(=CS2)C3=CC=CO3)C(=O)N1N |
Origin of Product |
United States |
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